molecular formula C15H21N5O5S B1205439 S-tubercidinylhomocysteine CAS No. 57344-98-6

S-tubercidinylhomocysteine

Cat. No.: B1205439
CAS No.: 57344-98-6
M. Wt: 383.4 g/mol
InChI Key: VIRPSVXGKGPXDV-NDXSAKOMSA-N
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Preparation Methods

The synthesis of S-tubercidinylhomocysteine involves the reaction of tubercidin with homocysteine. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product

Chemical Reactions Analysis

S-tubercidinylhomocysteine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

S-tubercidinylhomocysteine has several scientific research applications:

Mechanism of Action

S-tubercidinylhomocysteine exerts its effects by inhibiting S-adenosylmethionine-dependent methyltransferase reactions. The compound binds to the active site of the enzyme, preventing the transfer of methyl groups to target molecules. This inhibition affects various biological processes, including DNA methylation and gene expression .

Comparison with Similar Compounds

S-tubercidinylhomocysteine is compared with other similar compounds, such as:

This compound stands out due to its unique structural features and potent inhibitory effects on methyltransferase reactions.

Properties

CAS No.

57344-98-6

Molecular Formula

C15H21N5O5S

Molecular Weight

383.4 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

InChI

InChI=1S/C15H21N5O5S/c16-8(15(23)24)2-4-26-5-9-10(21)11(22)14(25-9)20-3-1-7-12(17)18-6-19-13(7)20/h1,3,6,8-11,14,21-22H,2,4-5,16H2,(H,23,24)(H2,17,18,19)/t8-,9+,10+,11+,14+/m0/s1

InChI Key

VIRPSVXGKGPXDV-NDXSAKOMSA-N

SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O

Isomeric SMILES

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O

Synonyms

S-tubercidinylhomocysteine

Origin of Product

United States

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